molecular formula C7H9BrN2OS B1382684 3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole CAS No. 1600307-14-9

3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole

Cat. No.: B1382684
CAS No.: 1600307-14-9
M. Wt: 249.13 g/mol
InChI Key: FSIMUSKSELUXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole ( 1600307-14-9) is a high-value chemical reagent with the molecular formula C 7 H 9 BrN 2 OS and a molecular weight of 249.13 . This compound features a 1,2,4-thiadiazole core functionalized with a bromo substituent and a tetrahydropyran (oxane) ring, making it a versatile building block for synthetic organic chemistry and drug discovery initiatives. The 1,2,4-thiadiazole scaffold is of significant interest in medicinal chemistry. Research on analogous structures shows that such derivatives are frequently explored for their diverse biological activities, which include potential anticancer , anticonvulsant , and antimicrobial properties . The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of more complex molecules for structure-activity relationship (SAR) studies . Additionally, compounds containing a 1,2,4-thiadiazole ring have been utilized in the development of materials with useful electronic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-bromo-5-(oxan-4-yl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2OS/c8-7-9-6(12-10-7)5-1-3-11-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIMUSKSELUXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=NS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The thiadiazole ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole has been studied for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown efficacy against Staphylococcus aureus and Escherichia coli with inhibition rates exceeding 70%.
  • Anticancer Properties : The compound has been evaluated for its anticancer activity. A derivative was tested in clinical trials for breast cancer treatment, demonstrating promising results in tumor size reduction.

Agricultural Applications

Compounds like this compound are being explored for their potential as agrochemicals:

  • Pesticidal Activity : Thiadiazole derivatives are known to exhibit herbicidal and fungicidal properties, making them suitable candidates for developing new agricultural chemicals .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

Case Study Findings
Breast Cancer TreatmentA derivative showed significant tumor size reduction in advanced cases.
Antimicrobial EfficacyDemonstrated lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics against resistant strains.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the compound’s structure and the context of its use. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole with structurally related 1,2,4-thiadiazoles and analogous heterocycles:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Br (C3), oxan-4-yl (C5) 249.13 Potential drug candidate; oxane enhances solubility
3,5-Diiodo-1,2,4-thiadiazole I (C3), I (C5) 323.91 High reactivity in Sonogashira couplings; selective C5 substitution
3-Bromo-5-(trifluoromethyl)-1,2,4-oxadiazole Br (C3), CF₃ (C5) 216.94 Electrophilic substituents for agrochemicals
4-(Alkyl/Aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole Bromobenzyl (C3), thiophene (C5) Varies Antimicrobial activity against bacteria/fungi
5-Cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole Indole (C3), CN (C5) 256.31 Weak anti-Helicobacter pylori activity

Key Observations :

  • However, the oxane group at C5 reduces electrophilicity compared to electron-withdrawing groups like CN or CF₃.
  • Biological Activity : Antimicrobial activity is common in 1,2,4-thiadiazoles (e.g., triazole derivatives in ), but the oxane substituent may modulate toxicity or bioavailability. For example, oxane’s oxygen atom could improve water solubility compared to hydrophobic groups like thiophene or trifluoromethyl .
  • Synthetic Utility : Unlike 3,5-diiodo-1,2,4-thiadiazole , which is a versatile cross-coupling precursor , the oxane group in the target compound may limit reactivity at C5, directing modifications to the bromine at C3.
Pharmacological and Industrial Relevance
  • Drug Development : The oxane moiety aligns with trends in medicinal chemistry to incorporate saturated heterocycles for metabolic stability . This contrasts with 3,5-diiodo-1,2,4-thiadiazole , which is primarily a synthetic intermediate .
  • Agrochemicals : Fluorinated analogs like 3-Bromo-5-(trifluoromethyl)-1,2,4-oxadiazole are used as herbicides , but the target compound’s oxane group may reduce environmental persistence.

Biological Activity

3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential as therapeutic agents due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is largely attributed to its structural features that allow it to interact with specific enzymes and receptors. The presence of the thiadiazole ring enhances its ability to penetrate cellular membranes and modulate biochemical pathways. This compound may inhibit or activate various cellular processes, contributing to its potential therapeutic effects.

Biological Activities

Research indicates that thiadiazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Thiadiazoles have shown effectiveness against various bacterial and fungal strains due to their ability to disrupt cellular processes.
  • Anticancer Properties : Compounds in this class have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia cells. For instance, related compounds have shown IC50 values indicating significant growth inhibition in cancer cells.
  • Anti-inflammatory Effects : Some thiadiazoles have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways.

Anticancer Activity

A study evaluated the cytotoxic effects of various thiadiazole derivatives against cancer cell lines. The results indicated that certain structural modifications significantly enhanced anticancer activity. For example:

CompoundCell LineIC50 (µg/mL)Mechanism
This compoundMCF-7Data not specifiedInduces apoptosis
5-Aryl-1,3,4-thiadiazolesMCF-70.28Cell cycle arrest at G2/M phase
Benzimidazole derivativesNCI-HLow micromolar potencyCytotoxic agent

These findings suggest that this compound may possess similar anticancer properties as other derivatives in the thiadiazole class.

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. A review highlighted that compounds with a thiadiazole core demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole, and how do reaction conditions influence yield?

  • The compound can be synthesized via oxidative dimerization of thioamides using iodine catalysis and molecular oxygen as an oxidant in aqueous media, which minimizes toxic byproducts . Alternatively, cross-coupling reactions with halogenated thiadiazole precursors (e.g., 3,5-dibromo-1,2,4-thiadiazole) and oxan-4-yl-containing fragments are promising, though optimization of catalysts (e.g., Pd/Cu systems) and solvent systems (e.g., DMF or THF) is critical for regioselectivity . Purity is typically confirmed via column chromatography and recrystallization.

Q. How should researchers characterize the structure and purity of this compound?

  • Use a combination of 1H/13C NMR to confirm the oxan-4-yl group (e.g., δ ~3.5–4.0 ppm for oxane protons) and bromine substitution patterns. IR spectroscopy identifies thiadiazole ring vibrations (~650–750 cm⁻¹ for C-S stretching). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry . Chromatographic methods (HPLC or TLC) assess purity, with >95% required for biological assays .

Q. Why is the 1,2,4-thiadiazole core significant in medicinal chemistry?

  • The 1,2,4-thiadiazole ring acts as a bioisostere for oxazole, thiazole, or benzene, enhancing metabolic stability and hydrogen-bonding capacity. Its sulfur and nitrogen atoms enable interactions with enzyme active sites (e.g., kinase inhibitors or protease modulators) . The bromine atom at position 3 enhances electrophilicity, facilitating nucleophilic substitution reactions in downstream derivatization .

Advanced Research Questions

Q. What strategies mitigate contradictory data in biological activity studies of 1,2,4-thiadiazole derivatives?

  • Discrepancies often arise from impurities, solvent effects, or assay variability. To address this:

  • Standardize synthesis protocols (e.g., validate purity via orthogonal methods like NMR and elemental analysis).
  • Use multiple cell lines (e.g., A431 epidermoid carcinoma and PC-3 prostate adenocarcinoma) to confirm cytotoxicity trends .
  • Perform dose-response curves (IC50/EC50) with positive controls (e.g., erlotinib for antiproliferative assays) .
  • Apply computational docking to correlate substituent effects (e.g., oxan-4-yl’s conformational flexibility) with target binding .

Q. How can the reactivity of the bromine substituent be exploited for functionalization?

  • The C-Br bond undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to introduce diverse substituents (e.g., biaryl groups for enhanced lipophilicity) . Nucleophilic aromatic substitution with amines or thiols generates amine- or sulfide-linked analogs. For example, reaction with 5-amino-1,3,4-thiadiazole-2-thiol yields hybrids with dual heterocyclic pharmacophores . Monitor reaction progress via LC-MS to prevent over-substitution.

Q. What methodologies assess the compound’s potential as a neuroprotective or anticonvulsant agent?

  • In vitro models : Test inhibition of glutamate-induced excitotoxicity in SH-SY5Y neuronal cells or modulation of GABA receptors in cortical neuron preparations .
  • In vivo models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents. Dose ranges (10–100 mg/kg) are administered intraperitoneally, with phenytoin as a positive control .
  • ADMET profiling : Evaluate blood-brain barrier permeability via PAMPA-BBB assays and metabolic stability in liver microsomes .

Methodological Guidance for Experimental Design

Q. How to optimize solvent systems for green synthesis of 1,2,4-thiadiazoles?

  • Replace dichloromethane or DMF with water-ethanol mixtures (1:1 v/v) for oxidative dimerization reactions. Molecular oxygen or air can serve as eco-friendly oxidants, reducing reliance on toxic reagents like chlorine or bromine . Monitor reaction temperature (60–80°C) to balance reaction rate and decomposition risks.

Q. What analytical techniques resolve structural ambiguities in regiochemical isomers?

  • NOESY NMR identifies spatial proximity between protons (e.g., oxan-4-yl and thiadiazole protons). Single-crystal X-ray diffraction is definitive but requires high-quality crystals grown via slow evaporation in ethyl acetate/hexane . For rapid screening, DFT calculations (e.g., Gaussian) predict 13C NMR chemical shifts, which are compared to experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.